N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide
CAS No.:
Cat. No.: VC14744944
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H20N2O2S |
---|---|
Molecular Weight | 340.4 g/mol |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C19H20N2O2S/c1-23-14-9-6-13(7-10-14)8-11-18(22)21-19-16(12-20)15-4-2-3-5-17(15)24-19/h6-7,9-10H,2-5,8,11H2,1H3,(H,21,22) |
Standard InChI Key | PZXFGPXLLSGRSI-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure integrates a partially saturated benzothiophene ring system, a cyano substituent at the 3-position, and a propanamide bridge connecting to a 4-methoxyphenyl group. Key physicochemical properties inferred from structurally analogous compounds include:
The tetrahydrobenzothiophene core enhances planarity and π-stacking potential, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and binding interactions . The 4-methoxyphenyl moiety may improve solubility and modulate interactions with biological targets through hydrogen bonding and hydrophobic effects .
Synthetic Routes and Optimization
Core Benzothiophene Synthesis
The tetrahydrobenzothiophene ring is typically constructed via cyclization reactions. For example, a thiophene precursor may undergo hydrogenation to achieve partial saturation, followed by cyanation at the 3-position using copper(I) cyanide or similar reagents . Alternative routes involve cyclocondensation of mercaptoacids with ketones or aldehydes under acidic conditions .
Propanamide Side Chain Coupling
The propanamide linkage is formed through a nucleophilic acyl substitution reaction. 3-(4-Methoxyphenyl)propanoic acid is activated using coupling agents like EDCl/HOBt and reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile. Triethylamine or DMF are commonly employed as catalysts and solvents, respectively .
Industrial-Scale Production
Continuous flow reactors have been proposed to enhance yield and purity in analogous syntheses. Automated systems enable precise control over temperature and stoichiometry, reducing byproduct formation. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures .
Biological Activity and Mechanisms
Antioxidant Properties
Compounds bearing methoxyphenyl groups have shown radical scavenging activity. In DPPH assays, analogues exhibited 1.4-fold higher activity than ascorbic acid, likely due to the electron-donating methoxy group stabilizing free radicals .
Enzyme Modulation
The propanamide bridge may interact with enzymatic active sites. For example, semicarbazide derivatives inhibit cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a scaffold for developing kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. Its balanced lipophilicity and polar surface area make it a candidate for blood-brain barrier penetration .
Materials Science
The benzothiophene core’s conjugated system is exploited in organic semiconductors and photovoltaic materials. Functionalization with electron-withdrawing groups (e.g., cyano) tunes electronic properties for optoelectronic devices .
Biochemical Probes
Fluorescent tagging of the propanamide side chain enables use in protein interaction studies. Analogues with thiophene or naphthalene moieties have been employed as fluorescent probes in cellular imaging .
Comparative Analysis with Structural Analogues
The target compound’s tetrahydrobenzothiophene core offers a balance of rigidity and solubility, distinguishing it from pyridine-based analogues .
Challenges and Future Directions
Synthetic Challenges
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Regioselective Cyanation: Achieving precise cyanation at the 3-position requires optimized catalysts.
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Scalability: Industrial production necessitates cost-effective purification methods .
Research Opportunities
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